molecular formula C15H22O2 B190606 Artemisinic acid CAS No. 80286-58-4

Artemisinic acid

Cat. No. B190606
CAS RN: 80286-58-4
M. Wt: 234.33 g/mol
InChI Key: PLQMEXSCSAIXGB-SAXRGWBVSA-N
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Description

Artemisinic acid is an amorphane sesquiterpene isolated from Artemisia annua L . It has a variety of pharmacological activities such as antimalarial activity, anti-tumor activity, antipyretic effect, antibacterial activity, and more .


Synthesis Analysis

Artemisinic acid can be produced through various approaches including extraction from A.annua L, in vitro production by cell and tissue culture, total chemical synthesis, and fermentation production using synthetic biology technology . A new synthetic biology approach has been developed to introduce the complete pathway for artemisinic acid biosynthesis into the high-biomass crop tobacco .


Molecular Structure Analysis

Artemisinic acid is a sesquiterpene lactone with an endoperoxide bridge . Its molecular formula is C15H22O2 .


Chemical Reactions Analysis

Artemisinic acid is a precursor compound for the semi-synthesis of artemisinin . The key genes encoding for enzymes regulating the biosynthesis of artemisinic acid in plants are fully understood, enabling metabolic engineering of the pathway .


Physical And Chemical Properties Analysis

Artemisinic acid has a molecular weight of 234.33 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Semi-Synthetic Production of Antimalarials

Artemisinic acid has significantly contributed to the semi-synthetic production of antimalarial drugs. Using synthetic biology, strains of Saccharomyces cerevisiae (baker’s yeast) have been developed for high-yielding biological production of artemisinic acid, a precursor of artemisinin, a potent antimalarial agent. This advancement has provided a stable and affordable source of artemisinin, essential for the treatment of malaria (Paddon et al., 2013).

Engineering Yeast for Artemisinic Acid Production

Research has also focused on genetically engineering Saccharomyces cerevisiae to produce artemisinic acid in high titres. This process utilizes an engineered mevalonate pathway and a novel cytochrome P450 monooxygenase from Artemisia annua. The produced artemisinic acid is then a key step towards the semi-synthesis of artemisinin, offering a cost-effective and environmentally friendly source (Ro et al., 2006).

Commercial Production Developments

The commercial production of semi-synthetic artemisinin, initiated in 2013, was a significant milestone. This process involved engineering yeast strains to produce artemisinic acid, followed by chemical conversion to artemisinin. This method has addressed supply and price fluctuations of artemisinin, ensuring a consistent supply for antimalarial therapies (Kung et al., 2018).

Enhancement of Other Pharmaceutical Compounds

Artemisinic acid has shown potential in enhancing the production of other pharmaceutical compounds. For instance, its use as an elicitor has increased the concentrations of vindoline and vinblastine, compounds used in chemotherapy, in Catharanthus roseus cells (Liu et al., 2014).

Heterologous Biosynthesis in Tobacco

Research on the biosynthesis of artemisinic acid in tobacco plants highlights its potential in the production of artemisinin precursors. This approach involves the expression of Artemisia annua genes in tobacco, leading to the accumulation of intermediates in the artemisinin biosynthetic pathway (Zhang et al., 2011).

Artemisinic Acid in Microbial and Crop Engineering

Artemisinic acid has played a pivotal role in microbial and crop engineering for the production of its derivatives. This has included the development of microbial systems for its efficient production and the exploration of its synthesis in high-biomass crops like tobacco (Fuentes et al., 2016).

Safety And Hazards

Artemisinic acid is toxic and can be a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

The demand for artemisinic acid has drastically increased worldwide due to its various pharmacological activities . The production of artemisinic acid in microorganisms and further semi-synthesis to artemisinin is a feasible complementary strategy that would help reduce artemisinin cost in the future . The focus of future efforts should be on maximizing the production of artemisinic acid .

properties

IUPAC Name

2-[(1R,4R,4aS,8aR)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10,12-14H,3-7H2,1-2H3,(H,16,17)/t10-,12+,13+,14+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLQMEXSCSAIXGB-SAXRGWBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C2C1CCC(=C2)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)C(=C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Artemisinic acid

CAS RN

80286-58-4
Record name Artemisinic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80286-58-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Artemisic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080286584
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ARTEMISINIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53N99527G7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5,890
Citations
DK Ro, EM Paradise, M Ouellet, KJ Fisher, KL Newman… - Nature, 2006 - nature.com
… To create a strain that produced artemisinic acid from amorphadiene, we isolated genes encoding enzymes responsible for oxidizing amorphadiene to artemisinic acid in A. annua. …
Number of citations: 360 www.nature.com
GD Brown, LK Sy - Tetrahedron, 2007 - Elsevier
… Artemisinic acid labeled with both 13 C and 2 H at the 15-… The transformations of artemisinic acid—as observed both for … double bond in both artemisinic acid and dihydroartemisinic acid …
Number of citations: 112 www.sciencedirect.com
JFS Ferreira - Journal of Agricultural and Food Chemistry, 2007 - ACS Publications
… ) of both dihydroartemisinic acid and artemisinic acid, although higher levels were achieved in … correlation between artemisinin and both artemisinic acid and dihydroartemisin acid, in g/…
Number of citations: 102 pubs.acs.org
J Kong, Y Yang, W Wang, K Cheng, P Zhu - RSC advances, 2013 - pubs.rsc.org
… from A.annua L, in vitro production of artemisinic acid by cell and tissue culture, … artemisinic acid production, A.annua L. is currently the only commercial source for the artemisinic acid …
Number of citations: 28 pubs.rsc.org
M Jung, HN ElSohly, EM Croom… - The Journal of …, 1986 - ACS Publications
… In conclusion, this process demonstrates a new and practical synthesis of desoxyartemisinin from artemisinic acid. Conversion of artemisinic acid and desoxyartemisinin intoartemisinin …
Number of citations: 76 pubs.acs.org
RK Haynes, SC Vonwiller - Transactions of the Royal Society of Tropical …, 1994 - Elsevier
… Increasing demand for use of artemether places pressure on the supply of artemisinin, and an alternative means of preparing the drug from artemisinic acid, an abundant constituent of A…
Number of citations: 66 www.sciencedirect.com
M Kohler, W Haerdi, P Christen, JL Veuthey - Journal of Chromatography A, 1997 - Elsevier
… These results show that artemisinin and artemisinic acid can be quantitatively extracted … From these results, we can also observe that different artemisinin and artemisinic acid concen…
Number of citations: 134 www.sciencedirect.com
LN Misra, A Ahmad, RS Thakur, H Lotter… - Journal of natural …, 1993 - ACS Publications
… X-ray crystallography of the dimerof artemisinic acid shows … a sesquiterpene acid known as artemisinic acid or qinghao acid (… in view, and theimportance of artemisinic acid as one of the …
Number of citations: 43 pubs.acs.org
RJ Roth, N Acton - Journal of Natural products, 1989 - ACS Publications
… Artemisinic acid [1] has been converted into artemisinin [31 in 2 steps via reduction of the exocyclic methylene group and photooxidation of the resulting dihydroartemisinic acid [2] …
Number of citations: 112 pubs.acs.org
DK Ro, M Ouellet, EM Paradise, H Burd, D Eng… - BMC …, 2008 - Springer
… Following up from the report of artemisinic acid manufacture in the engineered yeast [7], we … drug precursor artemisinic acid. We show here that the production of artemisinic acid can be …
Number of citations: 213 link.springer.com

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